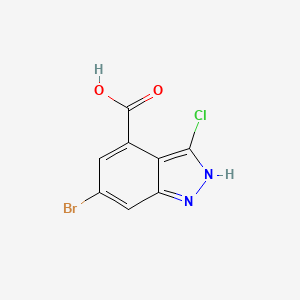

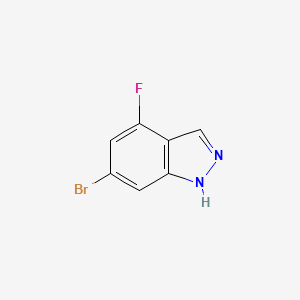

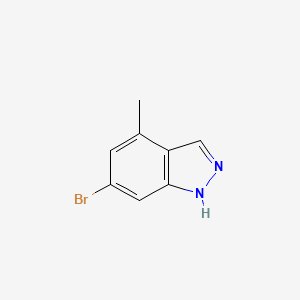

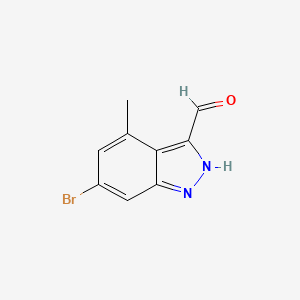

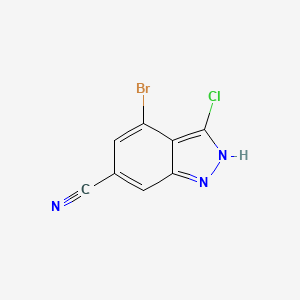

4-溴-3-氯-1H-吲唑-6-腈

描述

Synthesis Analysis

The synthesis of halogenated heterocycles is often achieved through palladium-catalyzed reactions. For instance, the direct C-H arylation of 3-bromoisothiazole-4-carbonitrile using silver(I) fluoride-mediated Pd-catalysis is discussed, which could be analogous to potential synthetic routes for 4-Bromo-3-chloro-1H-indazole-6-carbonitrile . Additionally, the transformation of dithiazolylidene acetonitriles to haloisothiazole carbonitriles suggests that similar halogenation and cyclization strategies might be applicable to the synthesis of halogenated indazoles .

Molecular Structure Analysis

The molecular structure of halogenated heterocycles can be complex, as indicated by the X-ray molecular structures of halogenotriazoles . These structures can provide a basis for understanding the potential molecular geometry and electronic distribution in 4-Bromo-3-chloro-1H-indazole-6-carbonitrile, although the specific compound has not been characterized in the provided literature.

Chemical Reactions Analysis

The reactivity of halogenated heterocycles with nucleophiles is a key aspect of their chemistry. For example, 3-bromoisothiazole carbonitriles react with secondary dialkylamines to yield amino-substituted derivatives . This suggests that 4-Bromo-3-chloro-1H-indazole-6-carbonitrile might also undergo nucleophilic substitution reactions. Furthermore, the regioselective hydrodehalogenation of dihaloisothiazoles to yield mono-halogenated isothiazoles indicates that selective removal of halogens can be achieved under certain conditions .

Physical and Chemical Properties Analysis

科学研究应用

药物化学:HIV治疗研究

4-溴-3-氯-1H-吲唑-6-腈: 是合成仑卡帕韦的关键中间体,仑卡帕韦是一种用于治疗HIV-1感染的强效衣壳抑制剂 。该化合物能够整合到复杂的药物结构中,使其在开发治疗病毒性疾病的药物方面具有价值。

有机合成:杂环化合物的形成

在有机合成中,该化合物被用于区域选择性环化过程来形成杂环化合物 。这些结构是创建各种具有药理活性的分子的基础。

药物发现:酪氨酸激酶抑制剂

4-溴-3-氯-1H-吲唑-6-腈中存在的吲唑部分在酪氨酸激酶抑制剂的开发中具有重要意义 。这些抑制剂在靶向癌症治疗中起着至关重要的作用,使该化合物在肿瘤学研究中必不可少。

分析化学:参考标准

在分析化学中,4-溴-3-氯-1H-吲唑-6-腈用作各种分析方法的参考标准,包括核磁共振、高效液相色谱、液相色谱-质谱和超高效液相色谱,确保分析结果的准确性和可靠性 。

生物化学研究:抗增殖剂

生物化学研究探索了吲唑衍生物作为抗增殖剂的用途。 像4-溴-3-氯-1H-吲唑-6-腈这样的化合物已被研究其抑制肿瘤细胞系生长的潜力 。

材料科学:先进材料的合成

该化合物的独特结构在材料科学中合成需要特定杂环框架的先进材料方面是有益的 。它在创建新材料方面的作用可能会导致各种技术应用的创新。

作用机制

Target of Action

It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds are often used as precursors for the synthesis of biologically active structures .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to various changes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indazole derivatives likely affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indazole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.

生化分析

Biochemical Properties

4-Bromo-3-chloro-1H-indazole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 4-Bromo-3-chloro-1H-indazole-6-carbonitrile and COX-2 can inhibit the enzyme’s activity, thereby reducing inflammation. Additionally, this compound may interact with other biomolecules, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .

Cellular Effects

The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . In in vitro studies, the effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration . Long-term effects in in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged modulation of gene expression .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

4-Bromo-3-chloro-1H-indazole-6-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .

属性

IUPAC Name |

4-bromo-3-chloro-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMNHKJZCMENNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646746 | |

| Record name | 4-Bromo-3-chloro-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-57-3 | |

| Record name | 4-Bromo-3-chloro-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。